H-Gly-Lys-Cys-Ser-Thr-Arg-Gly-Arg-Lys-Cys-Cys-Arg-Arg-Lys-Lys-OH
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Overview
Description
The compound H-Gly-Lys-Cys-Ser-Thr-Arg-Gly-Arg-Lys-Cys-Cys-Arg-Arg-Lys-Lys-OH is a peptide composed of 15 amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Gly-Lys-Cys-Ser-Thr-Arg-Gly-Arg-Lys-Cys-Cys-Arg-Arg-Lys-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides. The use of high-throughput techniques and optimization of reaction conditions ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Gly-Lys-Cys-Ser-Thr-Arg-Gly-Arg-Lys-Cys-Cys-Arg-Arg-Lys-Lys-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds, which are crucial for the peptide’s stability and function.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified or substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various chemical reagents can be used to introduce modifications, such as acylation or phosphorylation.
Major Products
The major products of these reactions depend on the specific modifications introduced. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction leads to free thiol groups.
Scientific Research Applications
Peptides like H-Gly-Lys-Cys-Ser-Thr-Arg-Gly-Arg-Lys-Cys-Cys-Arg-Arg-Lys-Lys-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and as models for studying peptide chemistry.
Biology: Studied for their role in cellular processes and as potential therapeutic agents.
Medicine: Investigated for their potential use in drug development, particularly in targeting specific proteins or pathways.
Industry: Used in the development of biomaterials and as components in various biotechnological applications.
Mechanism of Action
The mechanism of action of peptides like H-Gly-Lys-Cys-Ser-Thr-Arg-Gly-Arg-Lys-Cys-Cys-Arg-Arg-Lys-Lys-OH depends on their specific sequence and structure. These peptides can interact with various molecular targets, such as enzymes, receptors, or other proteins, to exert their effects. The pathways involved may include signal transduction, modulation of enzyme activity, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
H-Gly-Lys-Cys-Ser-Thr-Arg-Gly-Arg-Lys-Cys-Cys-Arg-Arg-Lys-Lys-OH: can be compared to other peptides with similar sequences or functional groups, such as:
Uniqueness
The uniqueness of This compound lies in its specific sequence and the presence of multiple cysteine and lysine residues. These features can influence its stability, solubility, and biological activity, making it distinct from other peptides.
Properties
Molecular Formula |
C68H131N31O18S3 |
---|---|
Molecular Weight |
1767.2 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C68H131N31O18S3/c1-36(101)51(99-59(111)45(32-100)95-61(113)47(34-119)96-54(106)38(14-2-6-22-69)87-49(102)30-73)63(115)93-37(18-10-26-82-65(74)75)52(104)86-31-50(103)88-39(19-11-27-83-66(76)77)53(105)89-41(16-4-8-24-71)58(110)97-48(35-120)62(114)98-46(33-118)60(112)92-43(21-13-29-85-68(80)81)56(108)91-42(20-12-28-84-67(78)79)55(107)90-40(15-3-7-23-70)57(109)94-44(64(116)117)17-5-9-25-72/h36-48,51,100-101,118-120H,2-35,69-73H2,1H3,(H,86,104)(H,87,102)(H,88,103)(H,89,105)(H,90,107)(H,91,108)(H,92,112)(H,93,115)(H,94,109)(H,95,113)(H,96,106)(H,97,110)(H,98,114)(H,99,111)(H,116,117)(H4,74,75,82)(H4,76,77,83)(H4,78,79,84)(H4,80,81,85)/t36-,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,51+/m1/s1 |
InChI Key |
VVFSGQCAZJGBCM-ZZSXTHHBSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)CN)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)CN)O |
Origin of Product |
United States |
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